3-Chloro-2-[(cyclopentylamino)methyl]phenol

Cancer Research Metabolic Disease Enzyme Inhibition

Researchers requiring a validated FASN inhibitor often face supply inconsistencies with unauthenticated isomers. 3-Chloro-2-[(cyclopentylamino)methyl]phenol (CAS 1477879-39-2) eliminates this risk as a precisely characterized ortho-aminomethylphenol. • FASN Potency: Demonstrates a confirmed IC50 of 58 nM against human FASN, serving as a benchmark for inhibitor screening. • Isomeric Fidelity: Authenticated sample distinct from the 2-chloro-4- and 4-chloro-2-regioisomers, ensuring valid chromatographic method development and SAR data. • Scaffold Utility: Enables antimalarial lead optimization studies, providing a 3-chloro comparator to advanced leads like JPC-2997.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Cat. No. B13259538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-[(cyclopentylamino)methyl]phenol
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=C(C=CC=C2Cl)O
InChIInChI=1S/C12H16ClNO/c13-11-6-3-7-12(15)10(11)8-14-9-4-1-2-5-9/h3,6-7,9,14-15H,1-2,4-5,8H2
InChIKeyXHWQUHLIYDPVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-[(cyclopentylamino)methyl]phenol Procurement Guide


3-Chloro-2-[(cyclopentylamino)methyl]phenol (CAS: 1477879-39-2) is a research-grade organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It belongs to the class of ortho-aminomethylphenols, characterized by a phenolic core with a chlorine atom at the 3-position and a cyclopentylaminomethyl substituent at the 2-position . The compound is cataloged in major chemical databases and is available from commercial vendors for use as a building block or reference standard in medicinal chemistry and chemical biology research .

Enzyme target FASN enzyme inhibition research context Supports metabolic enzyme & oncology pathway studies
Scaffold probe Ortho-aminomethylphenol SAR expansion 3-chloro substitution enables regioisomer-specific investigation
Reference standard Authenticated regioisomer for analytical methods Resolves from 2-chloro-4- and 4-chloro-2- isomers

Procurement Rationale: Why Analogs Cannot Substitute


The specific 3-chloro-2-substitution pattern on the phenolic ring of 3-Chloro-2-[(cyclopentylamino)methyl]phenol is a critical determinant of its potential bioactivity and physicochemical properties. Established quantitative structure-activity relationship (QSAR) studies on ortho-aminomethylphenol derivatives have demonstrated that small variations in chemical structure—including the position and nature of substituents—can lead to a serious change in biological effect [1]. Therefore, substituting this compound with a closely related analog, such as the 2-chloro-4-[(cyclopentylamino)methyl]phenol regioisomer (CAS 1248012-76-1) or the non-chlorinated 3-[(cyclopentylamino)methyl]phenol (CAS 1223061-26-4), is not a scientifically valid approach. The quantifiable differences in lipophilicity, electronic distribution, and steric bulk conferred by the unique chloro- and cyclopentylamino-methyl arrangement directly impact target binding affinity and off-target profiles . Procuring the exact compound ensures experimental reproducibility and alignment with the specific structure-activity landscape established in the literature.

Target compound
3-Chloro-2-[(cyclopentylamino)methyl]phenol
Unique 3-chloro-2-aminomethyl topology; distinct InChIKey and electronic distribution.
Common substitute
2-Chloro-4- or 4-Chloro-2- regioisomers
Different chlorine position may shift lipophilicity and target engagement profile.
QSAR: positional change of single chlorine alters biological response.
Target compound
Cyclopentylaminomethyl substituent
Cyclopentyl ring contributes steric and conformational constraint specific to FASN/IP landscape.
Potential analog
Non-cyclized or unsubstituted aminomethylphenols
Loss of ring constraint may alter binding mode; not covered by key patent disclosures.
May not reproduce reported SAR within 3-substituted cyclopentylamine series.

3-Chloro-2-[(cyclopentylamino)methyl]phenol vs. Closest Analogs


FASN Inhibitory Potency in Biochemical Assay

In a biochemical assay measuring the inhibition of human Fatty Acid Synthase (FASN) isolated from SKBr3 breast cancer cells, 3-Chloro-2-[(cyclopentylamino)methyl]phenol demonstrated potent inhibitory activity. While a direct head-to-head comparison table is not available in the public domain, cross-study analysis of BindingDB data places this compound among highly potent FASN inhibitors. It achieves an IC50 of 58 nM in this specific assay [1]. This level of potency is comparable to other advanced FASN inhibitor chemotypes and provides a quantitative benchmark for its activity, distinguishing it from structurally similar but untested or less potent ortho-aminomethylphenols.

FASN inhibition
Reported
IC50 58 nM human FASN (SKBr3 cells)
Supports FASN enzyme inhibition context
Biochemical assay; cross-study comparable to advanced chemotypes
Cancer Research Metabolic Disease Enzyme Inhibition FASN

Antimalarial Activity Benchmarking Against Clinical Leads

The ortho-aminomethylphenol class is a validated scaffold for antimalarial drug discovery, with compounds like JPC-2997 and JPC-3210 demonstrating high potency. JPC-2997 shows in vitro IC50 values of 7-34 nM against Plasmodium falciparum lines, an in vivo ED50 of 0.5 mg/kg/day in a mouse model, and a 49.8 h elimination half-life [1]. Crucially, JPC-2997 was 2-fold more active in vitro and 3-fold less cytotoxic than the earlier clinical candidate WR-194,965 [2]. 3-Chloro-2-[(cyclopentylamino)methyl]phenol, as a member of this class, is a structurally distinct derivative whose specific 3-chloro substitution pattern is hypothesized to modulate both potency and pharmacokinetic properties relative to these established benchmarks, making it a valuable probe for SAR studies aimed at optimizing the antimalarial profile of this chemotype.

Antimalarial class
Class-level
Target: data not available JPC-2997: IC50 7–34 nM vs. P. falciparum D6, W2, TM90-C2B
Supports antimalarial scaffold SAR context
3-chloro derivative distinct; structure-activity extrapolation requires review
Malaria Antiparasitic Drug Discovery SAR

Impact of Chlorine Position on Physicochemical Profile

3-Chloro-2-[(cyclopentylamino)methyl]phenol is one of several regioisomers with the formula C12H16ClNO, including 2-chloro-4-[(cyclopentylamino)methyl]phenol (CAS 1248012-76-1) and 4-chloro-2-[(cyclopentylamino)methyl]phenol (CAS 827329-02-2) . While all share an identical molecular weight of 225.71 g/mol, their distinct substitution patterns result in unique InChIKey identifiers . This structural difference is not trivial; QSAR studies on related phenols have quantified the relationship between substituent position (e.g., using Hammett constants) and biological activity, demonstrating that even a positional change of a single chlorine atom can alter lipophilicity (log P) and electronic distribution, leading to quantifiable differences in target engagement [1].

Regioisomer topology
Supporting evidence
Target InChIKey distinct 2-chloro-4- isomer: different InChIKey
Position-specific SAR requires exact regioisomer
QSAR: positional change alters lipophilicity and target engagement
Chemical Synthesis Structure-Activity Relationship Analytical Chemistry

FASN Inhibitor Patent Disclosure

3-Chloro-2-[(cyclopentylamino)methyl]phenol is specifically identified in patent literature related to Fatty Acid Synthase (FASN) inhibition [1]. The patent describes a series of 3-substituted cyclopentylamine derivatives for the treatment of cancer and other diseases, where the presence of both the 3-chloro substitution on the phenol ring and the cyclopentylaminomethyl moiety are key structural features of the claimed chemical space [2]. This specific disclosure in the intellectual property landscape differentiates it from many other ortho-aminomethylphenol analogs that are not part of this protected chemotype. For organizations concerned with freedom-to-operate or seeking to investigate a novel chemical series, this patent association provides a distinct procurement rationale.

IP landscape
Context-dependent
Exemplified in 3-substituted cyclopentylamine patent family
Distinct IP position for research programs
Binary classification; within protected chemical space
Intellectual Property Medicinal Chemistry Oncology Patent Analysis

3-Chloro-2-[(cyclopentylamino)methyl]phenol R&D Applications


SAR Probe for FASN Inhibitor Programs

As a compound with a validated IC50 of 58 nM against human FASN [1] and specific disclosure in FASN-related patents [2], 3-Chloro-2-[(cyclopentylamino)methyl]phenol serves as a critical tool compound for medicinal chemists. It can be used as a reference point to benchmark the potency of newly synthesized FASN inhibitors or as a starting scaffold for lead optimization. Its procurement is essential for studies aiming to elucidate the binding mode and pharmacophore requirements within the 3-substituted cyclopentylamine chemical space.

Antimalarial Drug Discovery and Resistance Studies

The ortho-aminomethylphenol class has demonstrated potent in vivo antimalarial activity, with compounds like JPC-2997 achieving an ED50 of 0.5 mg/kg/day and a 49.8-hour half-life [3]. Procuring 3-Chloro-2-[(cyclopentylamino)methyl]phenol provides a structurally distinct analog within this class. This makes it a valuable reagent for SAR expansion studies focused on understanding how the 3-chloro substitution modulates activity against drug-resistant Plasmodium strains and alters pharmacokinetic profiles relative to the advanced leads JPC-2997 and JPC-3210.

Regioisomeric Purity Standards for Analytical and Process Chemistry

The existence of closely related regioisomers (e.g., 2-chloro-4- and 4-chloro-2-[(cyclopentylamino)methyl]phenol) with identical molecular weights necessitates the use of authenticated samples. Procuring 3-Chloro-2-[(cyclopentylamino)methyl]phenol from reputable vendors with a specified purity (typically 95%) is crucial for its use as an analytical reference standard. It is essential for developing and validating chromatographic methods (e.g., HPLC, UPLC) capable of resolving these closely related impurities in drug substance or during chemical synthesis.

Application
Selection Property
Validation Focus
FASN inhibitor lead optimization
Reported enzyme inhibition context
FASN enzyme assay benchmarking
Antimalarial scaffold SAR expansion
Structural analog within validated aminomethylphenol class
Plasmodium strain activity profiling
Chromatographic method development
Certified regioisomer identity
HPLC resolution from related impurities
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